molecular formula C22H21N3O3 B11999476 N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11999476
M. Wt: 375.4 g/mol
InChI Key: HFDJGGYXJOILAG-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method involves the reaction of 2-cyanophenylisothiocyanate with a suitable amine to form an intermediate, which is then cyclized to form the quinoline core. The reaction conditions often require the use of solvents such as chloroform and reagents like sulfuryl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of succinate dehydrogenase, leading to increased levels of reactive oxygen species and changes in mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core and hydroxy group provide distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-2-3-8-13-25-18-12-7-5-10-16(18)20(26)19(22(25)28)21(27)24-17-11-6-4-9-15(17)14-23/h4-7,9-12,26H,2-3,8,13H2,1H3,(H,24,27)

InChI Key

HFDJGGYXJOILAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O

Origin of Product

United States

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